Hoipin-1 is classified as a LUBAC inhibitor. It was identified through fragment-based screening aimed at discovering inhibitors that specifically target the active site of HOIP. The compound has been shown to inhibit linear ubiquitination, a critical post-translational modification involved in various cellular signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .
The synthesis of Hoipin-1 has been achieved through a multi-step organic synthesis process. The development typically involves:
Technical details regarding specific reagents and conditions used in the synthesis are often proprietary or unpublished in detail but generally follow standard organic synthesis protocols.
Hoipin-1's molecular structure features a unique arrangement that allows it to effectively bind to the catalytic site of HOIP. The compound's precise three-dimensional configuration is crucial for its inhibitory action.
The structural elucidation has been supported by techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its binding conformation .
Hoipin-1 primarily functions by inhibiting the enzymatic activity of HOIP, thereby blocking the formation of linear ubiquitin chains. This inhibition disrupts downstream signaling pathways associated with inflammation and immune responses.
The mechanism by which Hoipin-1 exerts its effects involves:
Research indicates that this inhibition can result in decreased activation of pro-inflammatory pathways, making it a candidate for therapeutic intervention in diseases characterized by excessive inflammation .
Relevant analyses such as stability studies and solubility assessments are crucial for understanding how Hoipin-1 can be effectively utilized in biological systems .
Hoipin-1 has significant potential applications in:
The Linear Ubiquitin Chain Assembly Complex (composed of Heme-Oxidized Iron-Regulatory Protein 2 Ubiquitin Ligase 1, Heme-Oxidized Iron-Regulatory Protein 2-Interacting Protein, and SHANK-Associated RH Domain Interactor) is the exclusive eukaryotic enzyme complex capable of generating Methionine 1-linked linear ubiquitin chains. This activity is indispensable for canonical Nuclear Factor Kappa B pathway activation. Upon engagement of immune receptors (e.g., Tumor Necrosis Factor Receptor or Interleukin-1 Receptor), Linear Ubiquitin Chain Assembly Complex is recruited to signaling complexes where it catalyzes linear polyubiquitination of key substrates, including Nuclear Factor Kappa B Essential Modulator and Receptor-Interacting Serine/Threonine-Protein Kinase 1. These linear chains serve as molecular scaffolds for recruitment and activation of the Inhibitor of Nuclear Factor Kappa B Kinase complex, ultimately leading to nuclear translocation of Nuclear Factor Kappa B transcription factors and expression of proinflammatory genes [2] [5] [6].
The catalytic mechanism involves a RING-HECT-hybrid mechanism centered on Cysteine 885 within the RING-In-Between-RING domain of Heme-Oxidized Iron-Regulatory Protein 2-Interacting Protein. Structural analyses confirm that the C-terminal Linear Ubiquitin Chain Determining Domain (particularly Arginine 935 and Aspartate 936 residues) positions acceptor ubiquitin for precise Methionine 1 linkage formation [2] [3]. This specificity distinguishes Linear Ubiquitin Chain Assembly Complex from other ubiquitin ligases involved in Nuclear Factor Kappa B activation.
Table 1: Key Substrates of Linear Ubiquitin Chain Assembly Complex in Nuclear Factor Kappa B Signaling
Substrate Protein | Functional Consequence of Linear Ubiquitination | Signaling Pathway |
---|---|---|
Nuclear Factor Kappa B Essential Modulator | Scaffold for Inhibitor of Nuclear Factor Kappa B Kinase recruitment/activation | Tumor Necrosis Factor, Interleukin-1 |
Receptor-Interacting Serine/Threonine-Protein Kinase 1 | Prevents apoptosis and supports proinflammatory signaling | Tumor Necrosis Factor |
Cellular Fas-Associated Death Domain Protein | Modulates death receptor signaling | Death receptor pathways |
Caspase 8 | Regulation of cell death pathways | Apoptosis/Necroptosis |
B-cell lymphoma/leukemia 10 | Enhances T-Cell Receptor signaling complex activity | T-Cell Receptor |
Dysregulation of Linear Ubiquitin Chain Assembly Complex activity underlies numerous inflammatory, autoimmune, and malignant disorders. Germline mutations in Linear Ubiquitin Chain Assembly Complex components cause severe immunodeficiencies (e.g., HOIL-1 deficiency presenting with chronic hyperinflammation and amylopectinosis). In oncology, genomic analyses reveal that Activated B-cell-like Diffuse Large B-cell Lymphlyoma frequently harbors polymorphisms in the RNF31 gene (encoding Heme-Oxidized Iron-Regulatory Protein 2-Interacting Protein), resulting in constitutive Linear Ubiquitin Chain Assembly Complex activity that drives survival signaling and chemoresistance [2] [6].
Crucially, overexpression of Linear Ubiquitin Chain Assembly Complex components correlates with poor prognosis in solid tumors. Transcriptomic and immunohistochemical studies of colorectal cancer clinical specimens demonstrate significant overexpression of Heme-Oxidized Iron-Regulatory Protein 2-Interacting Protein in tumor tissue versus adjacent mucosa. Higher Heme-Oxidized Iron-Regulatory Protein 2-Interacting Protein expression correlates with advanced Tumor Node Metastasis staging, poorer differentiation status, and significantly reduced overall survival (Hazard Ratio = 2.1, P < 0.01). Mechanistically, Linear Ubiquitin Chain Assembly Complex stabilizes oncogenic transcription factors like Glioma-Associated Oncogene Homolog proteins through non-degradative linear ubiquitination, activating Hedgehog signaling and promoting tumor growth independently of canonical Nuclear Factor Kappa B pathways [9].
Table 2: Disease Associations with Dysregulated Linear Ubiquitin Chain Assembly Complex Activity
Disorder Category | Specific Conditions | Molecular Mechanisms |
---|---|---|
Autoinflammatory | HOIL-1 deficiency, Otulipenia | Impaired linear chain disassembly |
Lymphoid Malignancies | Activated B-cell-like Diffuse Large B-cell Lymphoma | RNF31 polymorphisms, constitutive Nuclear Factor Kappa B |
Carcinomas | Colorectal cancer, Breast cancer | HOIP overexpression stabilizes Glioma-Associated Oncogene Homolog/Estrogen Receptor Alpha |
Dermatological | Psoriasis models | Hyperactivation of cytokine-induced inflammation |
Neurological | Amyotrophic lateral sclerosis | Impaired autophagy regulation |
Pharmacological inhibition of Linear Ubiquitin Chain Assembly Complex presents a compelling strategy for disorders driven by aberrant linear ubiquitination. Unlike broad-spectrum Nuclear Factor Kappa B inhibitors (e.g., Proteasome inhibitors or Inhibitor of Nuclear Factor Kappa B Kinase inhibitors), Linear Ubiquitin Chain Assembly Complex inhibitors offer pathway specificity by selectively disrupting the linear ubiquitin-dependent branch of Nuclear Factor Kappa B activation. This specificity preserves critical non-canonical Nuclear Factor Kappa B signaling and other ubiquitin-dependent processes, potentially minimizing off-target effects [2] [5].
The therapeutic rationale is strengthened by mechanistic studies showing that Linear Ubiquitin Chain Assembly Complex participates in specific immune pathways. It is essential for T-Cell Receptor-mediated Nuclear Factor Kappa B activation (through linear ubiquitination of the CARMA1-BCL10-MALT1 complex) and certain Pathogen-Associated Molecular Pattern responses, but dispensable for B-Cell Receptor signaling and non-canonical Nuclear Factor Kappa B activation. This discriminatory involvement enables precise immune modulation without global immunosuppression. In preclinical models, Linear Ubiquitin Chain Assembly Complex inhibition effectively suppresses pathological inflammation while leaving host defense mechanisms against specific infections intact [2] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: